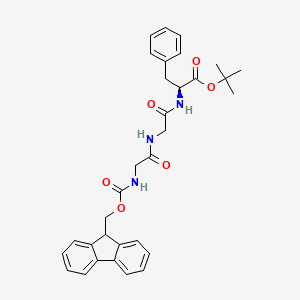

Fmoc-Gly-Gly-Phe-OtBu

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl (2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLGBXCTOOARCT-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biochemical Role of Fmoc-Gly-Gly-Phe-OtBu: A Technical Guide to its Application in Antibody-Drug Conjugate Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-Gly-Phe-OtBu is a critical protected tripeptide building block utilized in the sophisticated field of targeted cancer therapy. Its primary application lies in the synthesis of enzymatically cleavable linkers for antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the biochemical function of this compound, detailing its role in the construction of ADC linkers, the mechanism of payload release, and relevant experimental protocols. Quantitative data on linker performance is summarized, and key experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Role of Protected Peptides in Advanced Therapeutics

In the realm of biochemistry and pharmaceutical development, precision and control are paramount. Protected amino acids and peptides are fundamental tools that enable the stepwise and site-specific synthesis of complex biomolecules. This compound is a prime example of such a tool, designed for seamless integration into solid-phase peptide synthesis (SPPS) workflows. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the N-terminus, while the tert-butyl (OtBu) group offers robust, acid-labile protection for the C-terminus. This orthogonal protection strategy is central to modern peptide chemistry.

The significance of this compound extends to the cutting-edge field of antibody-drug conjugates. ADCs are a class of biotherapeutics engineered to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the stability, efficacy, and safety of the ADC. This compound serves as a key precursor for the peptide portion of these linkers, specifically for those designed to be cleaved by enzymes prevalent in the tumor microenvironment.

Core Application: A Building Block for Enzymatically Cleavable ADC Linkers

The principal application of this compound in biochemistry is as a synthetic intermediate for the construction of protease-sensitive linkers in ADCs.[1][2][3][4] The tripeptide sequence Gly-Gly-Phe is often extended to a tetrapeptide, typically Gly-Gly-Phe-Gly (GGFG), which is recognized and cleaved by specific lysosomal proteases.[5]

Mechanism of Action: Targeted Payload Release

The therapeutic efficacy of an ADC with a peptide linker relies on a multi-step process that culminates in the targeted release of the cytotoxic payload within the cancer cell.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable, preventing premature release of the payload.[5] The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis, and trafficked to the lysosome.[1]

-

Enzymatic Cleavage: The acidic environment and high concentration of proteases within the lysosome facilitate the cleavage of the peptide linker. The Gly-Gly-Phe-Gly sequence is a substrate for lysosomal cysteine proteases, primarily cathepsin L and to a lesser extent, cathepsin B.[1][2]

-

Payload Activation: Cleavage of the peptide linker liberates the cytotoxic drug, which can then exert its cell-killing effect, for instance, by inhibiting DNA replication or microtubule assembly.

Quantitative Data on Linker Performance

The selection of a linker is a critical decision in ADC design, with a direct impact on the therapeutic window. The table below summarizes comparative data on the cleavage of different peptide linkers.

| Linker Sequence | Primary Cleaving Enzyme | Relative Cleavage Rate | Plasma Stability | Reference |

| Gly-Gly-Phe-Gly | Cathepsin L | High | High | [1][2] |

| Val-Cit | Cathepsin B | Very High | High | [3] |

| Val-Ala | Cathepsin B | Moderate | High | [3] |

Note: Relative cleavage rates are compiled from in vitro studies and may vary depending on the specific ADC construct and experimental conditions.

Experimental Protocols

The following sections outline the methodologies for the synthesis of a peptide linker using this compound and its subsequent conjugation to a payload and an antibody. These protocols are synthesized from established principles of solid-phase peptide synthesis and bioconjugation.

Solid-Phase Synthesis of a GGFG-Maleimide Linker

This protocol describes the synthesis of a maleimide-functionalized Gly-Gly-Phe-Gly linker ready for payload attachment.

Materials:

-

Rink Amide resin

-

Fmoc-Gly-OH

-

This compound

-

Maleimidocaproic acid

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

20% Piperidine (B6355638) in DMF

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane, water)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using a suitable coupling agent like HBTU/HOBt and DIPEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF.

-

Tripeptide Coupling: Couple this compound to the deprotected glycine (B1666218) on the resin using a coupling agent.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step.

-

Maleimide (B117702) Functionalization: Couple maleimidocaproic acid to the N-terminus of the peptide.

-

Cleavage and Deprotection: Cleave the linker from the resin and simultaneously remove the OtBu protecting group using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Purification: Precipitate the crude linker in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation of Drug-Linker to Antibody

This protocol outlines the conjugation of the synthesized maleimide-functionalized drug-linker to a monoclonal antibody.

Materials:

-

Monoclonal antibody

-

Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)

-

Purified maleimide-functionalized drug-linker

-

Phosphate-buffered saline (PBS)

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of a reducing agent like TCEP to generate free thiol groups.

-

Conjugation: React the reduced antibody with the maleimide-functionalized drug-linker. The maleimide group will specifically react with the free thiol groups on the antibody to form a stable thioether bond.

-

Purification: Purify the resulting ADC from unreacted drug-linker and antibody using a suitable method such as size exclusion chromatography.

-

Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Conclusion

This compound is a specialized yet indispensable reagent in modern biochemical and pharmaceutical research. Its role as a precursor to enzymatically cleavable linkers in ADCs highlights the importance of precision chemical synthesis in the development of next-generation targeted therapies. A thorough understanding of its application, the mechanism of action of the resulting linkers, and the associated experimental protocols is crucial for scientists and researchers aiming to innovate in the field of oncology and drug delivery. The continued development and optimization of such building blocks and the linkers they form will undoubtedly pave the way for more effective and safer biotherapeutics.

References

- 1. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

The Chemistry and Application of the Fmoc Protecting Group: A Technical Guide

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Introduced by Carpino and Han in the 1970s, its unique base-lability offers a mild and efficient method for the temporary protection of amines, enabling the synthesis of complex peptides and other organic molecules.[3][4] This technical guide provides an in-depth exploration of the Fmoc group, detailing its chemical properties, mechanisms of action, and practical applications for researchers, scientists, and professionals in drug development.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group lies in its strategic use as a temporary protecting shield for the α-amino group of amino acids.[5] This protection is crucial to prevent self-coupling and other unwanted side reactions during the stepwise assembly of a peptide chain.[3] The Fmoc group is a carbamate, and its key characteristic is its stability in acidic conditions and its susceptibility to cleavage under mild basic conditions, typically with a secondary amine like piperidine (B6355638).[1][6] This orthogonality to acid-labile side-chain protecting groups is a major advantage of the Fmoc strategy in SPPS.[1][3]

Chemical Structure and Properties

The Fmoc group consists of a fluorenyl ring system linked to a methoxycarbonyl moiety.[5] The fluorenyl ring's electron-withdrawing nature makes the proton at the C9 position acidic.[1] This acidity is the key to the group's base-lability. The fluorenyl group also exhibits strong UV absorbance (around 300 nm), which allows for real-time monitoring of the deprotection step during automated peptide synthesis.[5]

Mechanism of Action

The application and removal of the Fmoc group proceed through well-defined chemical pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Fmoc Protection of Amines

The Fmoc group is typically introduced by reacting an amino acid with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1] Fmoc-OSu is more commonly used to prevent the formation of dipeptide byproducts.[1] The reaction is a nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent.

Caption: Mechanism of Fmoc protection of an amine using Fmoc-Cl.

Fmoc Deprotection

The removal of the Fmoc group is an E1cB (Elimination, Unimolecular, conjugate Base) elimination reaction.[1] A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring.[7] This is followed by a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene.[5] The dibenzofulvene is then trapped by the excess amine to form a stable adduct.[7]

Caption: Mechanism of Fmoc deprotection using piperidine.

Fmoc in Solid-Phase Peptide Synthesis (SPPS)

Fmoc chemistry is the predominant strategy in modern SPPS due to its mild reaction conditions and suitability for automation.[3][8] The SPPS cycle involves the iterative addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9]

The SPPS Cycle

A typical Fmoc-SPPS cycle consists of three main stages: deprotection, coupling, and washing.

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Quantitative Data

The efficiency of the Fmoc deprotection step is critical for the overall success of peptide synthesis. The rate of deprotection is influenced by the base, its concentration, and the solvent.

| Base | Concentration | Solvent | Deprotection Time (Typical) | Reference |

| Piperidine | 20-30% | DMF | 10-20 minutes | [7][10] |

| Piperidine | 20-23% | NMP | 10-18 minutes | [7] |

| Piperidine | 55% | DMF | 20 minutes | [7] |

| Piperazine | 10% (w/v) | DMF/Ethanol (9:1) | Similar to piperidine, but may be less efficient at shorter times | [11] |

| 4-Methylpiperidine | 20% | DMF | Similar to piperidine | [11] |

| Diethylamine | 60% | DMF | 180 minutes | [12] |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results in peptide synthesis.

Protocol 1: General Procedure for Fmoc Protection of an Amino Acid

This protocol describes the protection of the α-amino group of an amino acid using Fmoc-OSu.

-

Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[13]

-

Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone (B3395972) to the amino acid solution with vigorous stirring at 0-5°C.[13]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[13]

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted reagents. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.[13]

-

Extraction: Extract the precipitated Fmoc-amino acid with a suitable organic solvent such as ethyl acetate.[13]

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-amino acid.[13] Further purification can be achieved by recrystallization.

Protocol 2: Manual Fmoc Deprotection in SPPS

This protocol outlines a typical manual Fmoc deprotection step on a peptide-resin.

-

Resin Swelling: Swell the resin in DMF for approximately 1 hour.[14]

-

Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[10]

-

Deprotection: Add a 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 10-20 minutes. A common practice is to perform two deprotection steps: a short one (e.g., 5 minutes), drain, and then a longer one (e.g., 15 minutes) with fresh solution.[10][15]

-

Draining: Remove the deprotection solution by filtration.[10]

-

Final Wash: Thoroughly wash the resin with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene-piperidine adduct.[10] The resin is now ready for the next amino acid coupling step.

Advantages and Disadvantages of the Fmoc Group

The choice of a protecting group strategy is critical in peptide synthesis. The Fmoc group offers several advantages over the older tert-butyloxycarbonyl (Boc) strategy, but also has some limitations.

Advantages:

-

Mild Deprotection Conditions: The use of a weak base like piperidine for deprotection avoids the repetitive use of strong acids (like TFA in the Boc strategy), which can degrade sensitive peptide sequences and the resin support.[3][16]

-

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, allowing for their selective removal.[3]

-

Automation-Friendly: The mild conditions and the ability to monitor deprotection via UV absorbance make the Fmoc strategy highly suitable for automated peptide synthesizers.[4]

-

Compatibility: Fmoc chemistry is compatible with a wider range of modified peptides, such as those with glycosylation or phosphorylation, which may be sensitive to the harsh conditions of the Boc strategy.[3]

Disadvantages:

-

Aspartimide Formation: A common side reaction, particularly at Asp-Gly or Asp-His sequences, is the formation of a stable five-membered ring (aspartimide), which can lead to epimerization and the formation of β-peptides.[17]

-

Dibenzofulvene Adducts: Incomplete removal of the dibenzofulvene-piperidine adduct can lead to the capping of the N-terminus of the growing peptide chain.[5]

-

Cost: Fmoc-protected amino acids are generally more expensive than their Boc-protected counterparts.[]

-

Aggregation: Peptide aggregation can be more pronounced in Fmoc-SPPS, sometimes making it less suitable for very long or hydrophobic sequences compared to the Boc strategy.[3]

Conclusion

The Fmoc protecting group has revolutionized the field of peptide synthesis, offering a robust, mild, and versatile strategy for the construction of complex peptides.[1] Its widespread adoption in both academic research and industrial drug development is a testament to its efficacy. A thorough understanding of its chemical principles, mechanisms of action, and potential side reactions is paramount for any scientist working in this field. By leveraging the advantages of Fmoc chemistry and mitigating its potential drawbacks through optimized protocols, researchers can continue to push the boundaries of peptide science and develop novel therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. chempep.com [chempep.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]

- 16. genscript.com [genscript.com]

- 17. chempep.com [chempep.com]

The Tert-Butyl (OtBu) Protecting Group in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, foundational molecules in both biological research and therapeutic development, is a testament to precision in organic chemistry. Central to this precision is the strategic use of protecting groups to temporarily mask reactive functional groups and direct the orderly assembly of amino acid residues. Among the arsenal (B13267) of protective groups, the tert-butyl (OtBu) group holds a prominent position, particularly in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth exploration of the purpose, application, and technical considerations of the OtBu protecting group in modern peptide synthesis.

Core Function and Chemical Properties

The primary role of the OtBu protecting group is to mask the nucleophilic character of the side-chain carboxyl groups of acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu), as well as the hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr). By converting these reactive moieties into tert-butyl esters or ethers, unwanted side reactions during peptide chain elongation are effectively prevented.

The utility of the OtBu group is rooted in its distinct chemical properties:

-

Acid Lability: The OtBu group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA). This deprotection is a cornerstone of the final cleavage step in Fmoc-based SPPS.

-

Base Stability: It exhibits exceptional stability under the basic conditions used for the repetitive removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is typically accomplished with a piperidine (B6355638) solution.

-

Orthogonality: The differential stability of the OtBu group (acid-labile) and the Fmoc group (base-labile) exemplifies an orthogonal protection strategy. This allows for the selective deprotection of the α-amino group for chain elongation without disturbing the side-chain protection, a fundamental principle of modern peptide synthesis.

The OtBu Group in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common approach for SPPS. In this methodology, the N-terminus of the growing peptide chain is temporarily protected with the base-labile Fmoc group, while the reactive side chains of the amino acid residues are protected with acid-labile groups, predominantly OtBu and tBu.

The synthesis cycle involves the iterative deprotection of the Fmoc group with a base (e.g., piperidine in DMF) to expose the N-terminal amine, followed by the coupling of the next Fmoc- and side-chain-protected amino acid. The OtBu groups on the side chains remain intact throughout these cycles. Upon completion of the peptide sequence, a final treatment with a strong acid cocktail, typically containing TFA, cleaves the peptide from the solid support and simultaneously removes the OtBu and other acid-labile side-chain protecting groups.

Quantitative Data on Side Reactions Associated with OtBu Protection

While the OtBu group is highly effective, its use, particularly with aspartic acid, can be associated with side reactions. The most notable of these is aspartimide formation, which can occur during the basic conditions of Fmoc deprotection. This side reaction can lead to impurities that are difficult to separate from the desired peptide.

Table 1: Aspartimide Formation in a Model Peptide Sequence (VKDGYI) with Different Aspartate Protecting Groups

| Aspartate Protecting Group | Aspartimide Formation (% after 200 min piperidine treatment) | Reference |

| Fmoc-Asp(OtBu)-OH | High (qualitative) | |

| Fmoc-Asp(OMpe)-OH | Lower than OtBu (qualitative) | |

| Fmoc-Asp(OBno)-OH | Almost undetectable |

Another potential side reaction during the final TFA cleavage is the S-tert-butylation of cysteine residues. The tert-butyl cations generated from the cleavage of OtBu and other tBu-based protecting groups can react with the free thiol group of cysteine.

Table 2: S-tert-Butylation of Cysteine during TFA Cleavage of a Model Peptide

| Cleavage Cocktail Composition (TFA/Scavengers) | Percentage of S-tButylated Cysteine | Reference |

| 95:2.5:2.5 TFA/TIS/H₂O | 18.6% (total of two species) | [1] |

| 90:2.5:2.5:5 TFA/TIS/H₂O/DMS | 10.3% | [1] |

| 90:2.5:2.5:5 TFA/TIS/H₂O/Thioanisole | 9.0% | [1] |

TIS: Triisopropylsilane, DMS: Dimethyl sulfide

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Glu(OtBu)-OH

This protocol is based on methods described in patent literature and provides a general procedure for the introduction of the OtBu protecting group onto glutamic acid followed by N-terminal Fmoc protection.

Materials:

-

L-Glutamic acid

-

tert-Butyl acetate (B1210297)

-

Perchloric acid

-

Copper(II) chloride (CuCl₂)

-

Dioxane

-

Triethylamine

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Esterification: L-Glutamic acid is reacted with tert-butyl acetate in the presence of a catalytic amount of perchloric acid to yield Glu(OtBu)₂.

-

Selective Deprotection: The di-tert-butyl ester is treated with CuCl₂ in aqueous solution. This selectively coordinates to and facilitates the hydrolysis of the α-ester, yielding Cu[Glu(OtBu)]₂.

-

Copper Removal: The copper is removed by treatment with a chelating agent like EDTA or by adjusting the pH in the presence of a suitable ligand to afford Glu(OtBu).

-

Fmoc Protection: The resulting amino acid is dissolved in a mixture of dioxane and water. The pH is adjusted to 8-9 with triethylamine. Fmoc-OSu is then added, and the reaction is stirred until completion.

-

Work-up and Purification: The reaction mixture is acidified with HCl and extracted with ethyl acetate. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield pure Fmoc-L-Glu(OtBu)-OH.[2]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) and Cleavage of an OtBu-Protected Peptide

This protocol outlines a general workflow for the manual synthesis of a peptide on a Rink Amide resin, incorporating an OtBu-protected amino acid, followed by cleavage and deprotection.

Materials:

-

Rink Amide resin

-

Fmoc-amino acids (including an Fmoc-Asp(OtBu)-OH or Fmoc-Glu(OtBu)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: The Fmoc group is removed from the resin by treatment with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The Fmoc-amino acid (3 equivalents) is pre-activated with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes. The activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours.

-

Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Synthesis Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling, the N-terminal Fmoc group is removed as described in step 2.

-

Resin Washing and Drying: The peptide-resin is washed with DMF, DCM, and finally methanol, and then dried under vacuum.

-

Cleavage and Deprotection: The dried peptide-resin is treated with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including OtBu.[1][3]

-

Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is added dropwise to a 10-fold volume of cold diethyl ether. The precipitated peptide is collected by centrifugation.

-

Washing and Drying: The peptide pellet is washed with cold diethyl ether and dried under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

Caption: Mechanism of OtBu protection and deprotection.

Caption: Simplified workflow of Fmoc/tBu SPPS.

Application in Drug Development: The Case of Teduglutide (B13365)

A prominent example of a therapeutic peptide synthesized using the OtBu protecting group strategy is Teduglutide , a glucagon-like peptide-2 (GLP-2) analog.[4][] Teduglutide is used for the treatment of short bowel syndrome. Its synthesis involves the sequential coupling of amino acids, with the side chains of aspartic acid, glutamic acid, serine, threonine, and lysine (B10760008) residues protected with OtBu or other tBu-based groups.[]

The biological activity of Teduglutide is mediated through the GLP-2 receptor, a G protein-coupled receptor found on various cells in the intestine, including enteric neurons and subepithelial myofibroblasts.[6][7] Activation of the GLP-2 receptor initiates a signaling cascade that promotes intestinal growth and enhances nutrient and fluid absorption.

Caption: Simplified GLP-2 receptor signaling pathway.

Conclusion

The tert-butyl protecting group is an indispensable tool in the field of peptide synthesis, particularly within the robust and versatile Fmoc/tBu SPPS framework. Its unique combination of acid lability and base stability provides the necessary orthogonality for the efficient and controlled assembly of complex peptide chains. While challenges such as aspartimide formation require careful consideration and optimization of synthesis and cleavage protocols, the reliability and effectiveness of the OtBu group have solidified its role in the production of peptides for both fundamental research and as active pharmaceutical ingredients. A thorough understanding of its chemical properties and associated methodologies is paramount for any scientist or professional engaged in the art and science of peptide synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN103232369A - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. AU2022205108A1 - Synthesis of teduglutide - Google Patents [patents.google.com]

- 6. The "cryptic" mechanism of action of glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glucagon.com [glucagon.com]

Technical Guide: Fmoc-Gly-Gly-Phe-OtBu for Advanced Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Gly-Gly-Phe-OtBu, a critical building block in the synthesis of cleavable linkers for antibody-drug conjugates (ADCs). We will cover its chemical properties, its role and mechanism in targeted drug delivery, and detailed experimental protocols relevant to its application.

Core Compound Properties

This compound is a protected tripeptide derivative designed for solid-phase peptide synthesis (SPPS). The Fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus and the tert-Butyl (OtBu) ester on the C-terminus provide orthogonal protection, allowing for sequential peptide chain elongation and subsequent selective deprotection steps. Its primary application is in the construction of enzyme-cleavable linkers for ADCs.[1][2][3][4]

| Property | Value | Reference |

| CAS Number | 236426-37-2 | [1] |

| Molecular Weight | 557.64 g/mol | [1][3] |

| Molecular Formula | C₃₂H₃₅N₃O₆ | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically >96% | |

| Common Application | Cleavable ADC Linker Synthesis | [1][2][3][4] |

Role in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic payload directly to cancer cells, minimizing systemic toxicity.[5] This is achieved by linking the drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The linker is a critical component that ensures the ADC remains stable in circulation and releases the payload only after internalization into the target cell.[5][6]

This compound is a precursor for a protease-cleavable peptide linker. The Gly-Gly-Phe sequence is designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are highly expressed in the tumor microenvironment and within cancer cells.[7][8] This enzymatic sensitivity allows for controlled drug release directly at the site of action.[9]

General Workflow for ADC Synthesis

The synthesis of an ADC using a peptide linker derived from this compound is a multi-step process. It involves the initial synthesis of the linker-payload conjugate, followed by its conjugation to the antibody.

Mechanism of Action: Intracellular Drug Release

The targeted drug release is initiated after the ADC binds to the tumor cell surface antigen and is internalized, typically into lysosomes. Inside the lysosome, the high concentration of proteases like Cathepsin B cleaves the peptide linker, liberating the cytotoxic drug to exert its cell-killing effect.

Experimental Protocols

The following are representative protocols. Researchers should optimize conditions based on specific reagents and equipment.

Protocol 1: Solid-Phase Synthesis of a Linker Precursor

This protocol describes the general steps for elongating the peptide chain from this compound attached to a resin, followed by cleavage.

Materials:

-

This compound pre-loaded on Wang or 2-chlorotrityl resin

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

Piperidine (B6355638) solution (20% v/v in DMF) for Fmoc deprotection

-

Coupling reagents: HCTU (or HATU/HBTU)

-

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

Fmoc-protected amino acids (e.g., for a self-immolative spacer like PABC)

-

DCM (Dichloromethane)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 1 hour in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin and agitate for 7-10 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling: a. In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with HCTU (or equivalent) and DIPEA in DMF for 5-10 minutes. b. Drain the DMF from the resin and add the activated amino acid solution. c. Agitate the reaction for 1-2 hours at room temperature. Monitor completion with a qualitative test (e.g., Kaiser test).

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the linker sequence.

-

Final Fmoc Deprotection: After the final coupling, perform a final deprotection (Step 2) and wash (Step 3).

-

Resin Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry under a stream of nitrogen. b. Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step also cleaves the C-terminal OtBu group. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the crude peptide linker by adding the filtrate to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the product under vacuum.

-

Purification: Purify the crude peptide linker using reverse-phase HPLC.

Protocol 2: Formulation for In Vivo Studies

For preclinical testing, linker-payload conjugates often require specific formulations. The following are general starting points for creating a stock solution and a final formulation.

| Parameter | Value | Reference |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (In Solvent) | -80°C for up to 1 year | [1] |

| Solubility (DMSO) | ≥ 200 mg/mL (358.65 mM) | [2] |

Example Formulation for Intraperitoneal Injection: This protocol yields a suspended solution. It is recommended to prepare it freshly on the day of use.[1]

-

Prepare Stock Solution: Prepare a 50 mg/mL stock solution of the compound in DMSO. Sonication may be required to aid dissolution.[1]

-

Prepare Final Formulation (Example for 1 mL): a. Take 100 µL of the 50 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL. The final concentration will be 5 mg/mL.[1]

Conclusion

This compound is a versatile and essential reagent for the development of advanced antibody-drug conjugates. Its structure is optimized for SPPS and facilitates the creation of protease-sensitive linkers that enable targeted drug release within tumor cells. The protocols and workflows outlined in this guide provide a solid foundation for researchers working to design and synthesize the next generation of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

Solubility characteristics of Fmoc-Gly-Gly-Phe-OtBu in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the protected peptide, Fmoc-Gly-Gly-Phe-OtBu, in common laboratory solvents. This information is critical for researchers in drug development and peptide synthesis, particularly for applications involving antibody-drug conjugates (ADCs), where this peptide serves as a cleavable linker.

Core Concepts in Peptide Solubility

The solubility of a peptide is governed by its amino acid composition, sequence, length, and the presence of protecting groups. Peptides with a higher proportion of hydrophobic amino acids tend to be more soluble in organic solvents, while those rich in charged amino acids are more soluble in aqueous solutions. The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group and the C-terminal tert-butyl (OtBu) ester in this compound significantly increase its hydrophobicity, making it more amenable to dissolution in organic solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, data in dimethyl sulfoxide (B87167) (DMSO) is well-established, and information on creating solutions and suspensions with co-solvent systems is also available.

| Solvent | Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (358.65 mM)[1] | Sonication is recommended to aid dissolution.[1] |

| DMSO/Corn Oil (1:9 v/v) | ≥ 5 mg/mL (8.97 mM)[2][3] | Results in a clear solution.[2][3] |

| DMSO/PEG300/Tween-80/Saline (10:40:5:45 v/v/v/v) | 5 mg/mL (8.97 mM)[3][4] | Forms a suspended solution; sonication is required.[3][4] |

| Water | Sparingly soluble to insoluble | Fmoc-protected amino acids and peptides are generally poorly soluble in water.[5] |

| Methanol, Ethanol, Isopropanol, Acetonitrile, Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Data not available | As a neutral peptide with hydrophobic character, it is expected to have some degree of solubility in these organic solvents.[6][7] Experimental determination is recommended. |

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, the following protocol outlines a systematic approach to determine the solubility of this compound.

Materials

-

This compound (lyophilized powder)

-

Solvents to be tested (e.g., Methanol, Ethanol, Acetonitrile, DMF, Dichloromethane)

-

Vortex mixer

-

Sonicator bath

-

Microcentrifuge

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be highly soluble (e.g., 50 mg/mL in DMSO).

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the test solvent in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Sonicate the mixture for 10-15 minutes to aid dissolution.[8]

-

Allow the suspension to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) to ensure saturation.

-

-

Separation of Undissolved Solute: Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved peptide.[8]

-

Quantification of Solubilized Peptide:

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the chosen analytical method.

-

Using UV-Vis Spectroscopy: Measure the absorbance of the diluted solution at a wavelength where the peptide bond absorbs (around 210-220 nm) or at the absorbance maximum of the Fmoc group (around 265 nm and 301 nm).[9] A calibration curve prepared from stock solutions of known concentrations is required to determine the concentration of the sample.

-

Using HPLC: Inject the diluted supernatant into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.[10][11][12] The concentration can be determined by comparing the peak area to a standard curve generated from known concentrations of this compound.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a peptide such as this compound.

Caption: A flowchart outlining the systematic approach to determining peptide solubility.

Role in Antibody-Drug Conjugates (ADCs)

This compound is a protease-cleavable linker used in the synthesis of ADCs. The Gly-Gly-Phe sequence is designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in cancer cells. This targeted cleavage mechanism ensures the release of the cytotoxic payload specifically within the tumor microenvironment, thereby minimizing off-target toxicity. The solubility of this linker-payload intermediate in various organic solvents is crucial for the efficiency of the conjugation process to the antibody.

The following diagram illustrates the logical relationship of this compound as a component in an ADC.

Caption: Logical relationship of components in an Antibody-Drug Conjugate.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 12. researchgate.net [researchgate.net]

The Gatekeepers of Targeted Therapy: An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of highly targeted chemotherapy with an improved therapeutic window. This sophisticated class of biotherapeutics leverages the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linchpin of this targeted delivery system is the linker, a chemical bridge that connects the antibody to the payload. The linker's properties are critical determinants of an ADC's success, governing its stability in circulation, the mechanism of drug release, and ultimately, its efficacy and safety profile.[1][2][3]

Cleavable linkers, which are designed to release their payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, are the predominant type used in clinically approved and investigational ADCs.[4][5] Their ability to release the unmodified, membrane-permeable payload can lead to a "bystander effect," where the released cytotoxin can kill neighboring antigen-negative cancer cells, thereby overcoming tumor heterogeneity.[6][7] This guide provides a comprehensive technical overview of the core principles, mechanisms, and evaluation strategies for cleavable linkers in ADC development.

The Rationale for Cleavable Linkers: A Balancing Act of Stability and Release

An ideal ADC linker must strike a delicate balance: it needs to be sufficiently stable in the systemic circulation to prevent premature payload release, which can lead to off-target toxicity, while also allowing for efficient and rapid cleavage at the target site.[1][8][] Cleavable linkers achieve this by exploiting the physiological differences between the bloodstream and the tumor or intracellular environment.[10][11]

The success of a cleavable linker is contingent on its ability to effectively differentiate between circulatory and target-cell conditions.[4] This targeted release is primarily achieved through three main mechanisms: sensitivity to low pH, cleavage by specific enzymes, or reduction by high concentrations of intracellular thiols.[6]

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers can be broadly categorized into three main classes based on their cleavage trigger.

pH-Sensitive (Acid-Cleavable) Linkers

These linkers are engineered to be stable at the neutral pH of blood (pH 7.4) but labile in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[12][13]

-

Hydrazone Linkers: This is the most common type of acid-cleavable linker. The hydrazone bond is hydrolyzed under acidic conditions, releasing the payload.[11][13] Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin) are examples of ADCs that utilize hydrazone linkers.[4][] However, hydrazone linkers can exhibit instability in plasma, leading to premature drug release.[11][]

-

Other Acid-Labile Linkers: Carbonate and cis-aconityl linkers also exhibit pH-dependent hydrolysis.[12][13] The stability of these linkers can be modulated to fine-tune the release rate.[12]

Enzyme-Sensitive Linkers

This class of linkers incorporates a peptide sequence that is a substrate for specific enzymes, typically proteases, that are highly active in the lysosomal compartment of cancer cells.[6][15]

-

Dipeptide Linkers (e.g., Valine-Citrulline): The valine-citrulline (Val-Cit or vc) dipeptide is the most widely used enzyme-cleavable linker.[6][11] It is efficiently cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[15][16] The Val-Cit linker is generally stable in human plasma but can be susceptible to cleavage by certain rodent carboxylesterases, which can complicate preclinical evaluation.[15][17] Adcetris® (brentuximab vedotin) utilizes a Val-Cit linker. Many dipeptide linkers are connected to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which spontaneously releases the payload after the peptide is cleaved.[18][19]

-

Tetrapeptide Linkers (e.g., Gly-Gly-Phe-Gly): The GGFG linker is another example that is cleaved by cathepsins.[10] Enhertu® (trastuzumab deruxtecan) employs a GGFG linker.[18]

-

β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment and lysosomes. This approach offers an alternative enzymatic release mechanism.[18]

References

- 1. adcreview.com [adcreview.com]

- 2. abzena.com [abzena.com]

- 3. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 7. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 8. tandfonline.com [tandfonline.com]

- 10. iphasebiosci.com [iphasebiosci.com]

- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 12. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 13. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. njbio.com [njbio.com]

- 19. symeres.com [symeres.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-Gly-Gly-Phe-OtBu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise assembly of amino acids to create peptides of a defined sequence.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is widely employed due to its mild reaction conditions and high efficiency.[2] These application notes provide a detailed protocol for the manual synthesis of the protected tripeptide, Fmoc-Gly-Gly-Phe-OtBu, a valuable building block in the synthesis of more complex peptides and antibody-drug conjugates (ADCs).[3][4] The synthesis involves the sequential coupling of Fmoc-protected amino acids onto a solid support resin, followed by selective deprotection of the N-terminal Fmoc group at each step.[5]

Principle of Fmoc Solid-Phase Peptide Synthesis

The Fmoc/tBu strategy is an orthogonal protection scheme. The Nα-amino group is temporarily protected by the base-labile Fmoc group, while side chains and the C-terminus are protected by acid-labile groups, such as the tert-butyl (tBu) group.[5] This allows for the selective removal of the Fmoc group using a mild base, typically piperidine (B6355638) in DMF, without affecting the other protecting groups or the linkage to the resin.[2][6] The synthesis cycle consists of two main steps: Fmoc deprotection and amino acid coupling, repeated until the desired peptide sequence is assembled.[1][7]

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 2-Chlorotrityl chloride resin | 1% DVB, 100-200 mesh | Generic | Suitable for protecting the C-terminal carboxylic acid. |

| Fmoc-Phe-OH | Synthesis grade | Generic | First amino acid to be loaded onto the resin. |

| Fmoc-Gly-OH | Synthesis grade | Generic | Second and third amino acids in the sequence. |

| N,N-Diisopropylethylamine (DIPEA) | Synthesis grade | Generic | Base for coupling reactions. |

| Piperidine | Synthesis grade | Generic | For Fmoc deprotection. |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Generic | Primary solvent for washing and reactions. |

| Dichloromethane (DCM) | Synthesis grade | Generic | Solvent for resin swelling and washing. |

| Methanol (MeOH) | ACS grade | Generic | For capping unreacted sites. |

| Acetic Anhydride | ACS grade | Generic | For capping. |

| Pyridine | Synthesis grade | Generic | For capping. |

| Trifluoroacetic acid (TFA) | Reagent grade | Generic | For cleavage from the resin. |

| Triisopropylsilane (TIS) | Reagent grade | Generic | Scavenger for cleavage. |

| Water | Deionized | - | Scavenger for cleavage. |

| Coupling Reagents (select one) | |||

| HBTU/HATU | Synthesis grade | Generic | Aminium-based coupling reagents. |

| HOBt | Synthesis grade | Generic | Coupling additive. |

| DIC | Synthesis grade | Generic | Carbodiimide-based coupling reagent. |

Experimental Protocol

Resin Swelling and Loading of the First Amino Acid (Fmoc-Phe-OtBu)

-

Resin Swelling: Place 1 g of 2-chlorotrityl chloride resin in a reaction vessel. Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.[8]

-

Amino Acid Preparation: In a separate vial, dissolve 2 equivalents of Fmoc-Phe-OH and 4 equivalents of DIPEA in a minimal amount of DCM.

-

Resin Loading: Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.

-

Capping: To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.

-

Washing: Wash the resin sequentially with DCM (3 x 10 mL) and DMF (3 x 10 mL).

Iterative Peptide Elongation Cycle (Glycine x 2)

This cycle is performed for the addition of each of the two glycine (B1666218) residues.

Step 2a: Fmoc Deprotection

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes. The progress of the deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.[6]

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Step 2b: Amino Acid Coupling

-

Amino Acid Activation: In a separate vial, dissolve 3 equivalents of Fmoc-Gly-OH, 3 equivalents of HBTU/HATU, and 6 equivalents of DIPEA in DMF. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

Final Fmoc Deprotection

After the coupling of the final glycine residue, repeat the Fmoc deprotection step (Step 2a) to yield the free N-terminus of the tripeptide.

Cleavage of the Peptide from the Resin

-

Resin Preparation: Wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[9]

-

Cleavage Reaction: Add 10 mL of the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether and dry it under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary

| Parameter | Typical Value | Reference |

| Resin Loading Capacity | 0.4 - 1.5 mmol/g | [8] |

| Amino Acid Equivalents | 2 - 4 eq. | [10] |

| Coupling Reagent Equivalents | 2 - 4 eq. | |

| Coupling Time | 1 - 4 hours | [8] |

| Deprotection Time | 15 - 30 minutes | [11] |

| Cleavage Time | 2 - 4 hours | |

| Expected Purity (Crude) | > 70% | General Knowledge |

| Expected Yield (Crude) | 60 - 80% | General Knowledge |

Experimental Workflow Diagram

Caption: Workflow for the solid-phase synthesis of this compound.

Signaling Pathway and Logical Relationship Diagram

Caption: Logical steps in the synthesis of this compound.

References

- 1. bachem.com [bachem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

Step-by-Step Guide to Fmoc Deprotection with Piperidine in Solid-Phase Peptide Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids during solid-phase peptide synthesis (SPPS) using piperidine (B6355638). This critical step, known as Fmoc deprotection, enables the sequential addition of amino acids to build a peptide chain.

The Fmoc group is favored in SPPS due to its stability under acidic conditions used for side-chain deprotection and its lability to basic conditions, providing excellent orthogonality.[1] The standard method for Fmoc removal involves treatment with a solution of piperidine in a suitable solvent, typically N,N-dimethylformamide (DMF).[1][2]

Chemical Mechanism

Fmoc deprotection proceeds via a base-catalyzed β-elimination mechanism.[1] Piperidine, a secondary amine, abstracts the acidic proton on the C9 position of the fluorenyl group. This initiates an elimination reaction, leading to the release of the free amine on the peptide, carbon dioxide, and dibenzofulvene (DBF).[3][4] The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable dibenzofulvene-piperidine adduct, which prevents the DBF from reacting with the newly liberated amine of the peptide chain.[3][5]

Mechanism of Fmoc deprotection by piperidine.

Quantitative Data Summary

The efficiency of Fmoc deprotection is influenced by several factors including the concentration of piperidine, reaction time, and the nature of the peptide sequence. The following table summarizes typical conditions used for Fmoc deprotection.

| Parameter | Standard Condition | Range | Notes |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 5-50% (v/v) | 20% is the most common concentration, providing a balance between reaction speed and minimizing side reactions.[1][2][6] |

| Solvent | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | DMF is the standard solvent due to its excellent resin swelling properties and ability to dissolve reagents.[7] |

| Reaction Time | 5-15 minutes | 2-30 minutes | A two-step deprotection (e.g., 2 min + 5-10 min) is often employed to ensure complete removal.[8][9] Difficult sequences may require longer deprotection times.[2] |

| Temperature | Room Temperature | Room Temperature | The reaction is typically performed at ambient temperature. |

| Monitoring Wavelength | ~301-312 nm | ~301-312 nm | The release of the DBF-piperidine adduct can be monitored by UV-Vis spectrophotometry to assess reaction completion.[10] |

Experimental Protocol: Standard Fmoc Deprotection

This protocol describes a standard manual procedure for Fmoc deprotection on a peptide-resin.

Materials and Equipment:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, ACS grade or higher

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Solid-phase peptide synthesis (SPPS) reaction vessel with a sintered glass frit

-

Shaker or rocker for agitation

-

Inert gas (Nitrogen or Argon) supply

-

Filtration apparatus

Procedure:

-

Resin Swelling:

-

Place the Fmoc-protected peptide-resin in the SPPS reaction vessel.

-

Add sufficient DMF to swell the resin (approximately 10-15 mL per gram of resin).

-

Agitate the resin slurry for 30-60 minutes at room temperature to ensure complete swelling.[1]

-

-

Initial DMF Wash:

-

Drain the DMF from the reaction vessel.

-

Wash the resin with fresh DMF (3 x resin volume) for 1 minute per wash to remove any residual solvents or reagents.[1]

-

-

Fmoc Deprotection (Two-Step Procedure):

-

Step 3a: Add the deprotection solution (20% piperidine in DMF) to the swollen resin, ensuring the resin is fully submerged. Agitate the mixture for 2-3 minutes.[8][9]

-

Step 3b: Drain the deprotection solution.

-

Step 3c: Add a fresh aliquot of the deprotection solution to the resin and agitate for an additional 5-15 minutes.[8][9] For routine couplings, a total deprotection time of 7-10 minutes is often sufficient.[2][11]

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times, 3 x resin volume each) to completely remove the piperidine and the DBF-piperidine adduct.[9] This is a critical step to prevent side reactions in the subsequent coupling step.

-

-

Confirmation of Deprotection (Optional but Recommended):

-

A qualitative ninhydrin (B49086) (Kaiser) test can be performed on a small sample of the resin beads to confirm the presence of a free primary amine, indicating complete deprotection.[10] A dark blue color indicates a positive result. Note that this test does not work for N-terminal proline, which gives a reddish-brown color.[10]

-

The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Experimental workflow for Fmoc deprotection.

Troubleshooting and Considerations

-

Incomplete Deprotection: For sterically hindered amino acids or "difficult" sequences prone to aggregation, deprotection times may need to be extended.[10][12] The use of stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can be effective in such cases.[2]

-

Aspartimide Formation: Sequences containing aspartic acid are susceptible to the formation of a cyclic aspartimide side product, especially upon prolonged exposure to piperidine.[13] The addition of 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help suppress this side reaction.[2][13]

-

Diketopiperazine Formation: At the dipeptide stage, especially with a C-terminal proline, cyclization can occur to form a diketopiperazine, leading to cleavage of the peptide from the resin.[3] Using milder deprotection conditions or alternative reagents may be necessary.

-

Reagent Quality: Always use fresh, high-quality DMF and piperidine. Old or impure reagents can lead to incomplete deprotection and other side reactions.[10]

By following this detailed protocol and considering the potential challenges, researchers can effectively and efficiently perform Fmoc deprotection, a fundamental step in the successful synthesis of high-purity peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. chempep.com [chempep.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. benchchem.com [benchchem.com]

- 13. ovid.com [ovid.com]

Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Gly-Gly-Phe-OtBu

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of the protected tripeptide Fmoc-Gly-Gly-Phe-OtBu using Solid-Phase Peptide Synthesis (SPPS). The following information is designed to guide researchers in selecting optimal coupling conditions to achieve high purity and yield.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering significant advantages in terms of efficiency and purification. The synthesis of this compound, a protected peptide fragment, is a common requirement in the development of more complex peptide-based therapeutics and research tools. The choice of coupling reagent and reaction conditions is critical to the success of the synthesis, directly impacting reaction kinetics, product purity, and overall yield. This document outlines standard protocols and compares common coupling reagents for the synthesis of this target peptide on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide with the C-terminal tert-butyl ester group intact.

Data Presentation: Comparison of Coupling Reaction Conditions

The selection of a coupling reagent is a critical parameter in SPPS. Below is a summary of commonly used coupling reagents and their recommended conditions for the synthesis of this compound. While HATU is often favored for its efficiency, especially with sterically hindered amino acids, HBTU and DIC/HOBt represent cost-effective and reliable alternatives for this relatively straightforward tripeptide.

| Coupling Reagent | Fmoc-AA (eq.) | Reagent (eq.) | Base (eq.) | Base Type | Activation Time | Coupling Time | Purity (General) | Yield (General) |

| HATU | 3.0 | 2.9 | 6.0 | DIPEA | 1-2 min | 30-60 min | Very High | High |

| HBTU | 3.0 | 2.9 | 6.0 | DIPEA | 1-2 min | 45-90 min | High | High |

| DIC/HOBt | 3.0 | 3.0 / 3.0 | N/A | N/A | 5-10 min | 60-120 min | Good-High | Good-High |

Note: The equivalents (eq.) are relative to the initial resin loading. DIPEA (N,N-Diisopropylethylamine) is a commonly used base. The purity and yield are general indicators based on literature and can vary depending on the specific reaction conditions and scale.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of this compound on 2-chlorotrityl chloride resin.

Resin Preparation and Swelling

-

Place 2-chlorotrityl chloride resin (1.0 g, loading ~1.0 mmol/g) in a fritted syringe reaction vessel.

-

Wash the resin with Dichloromethane (DCM) (3 x 10 mL).

-

Swell the resin in DCM (10 mL) for 30 minutes.

-

Drain the DCM.

Loading of the First Amino Acid (Fmoc-Phe-OtBu)

-

Dissolve Fmoc-Phe-OH (2.0 eq.) and DIPEA (4.0 eq.) in dry DCM (10 mL).

-

Add the solution to the swollen resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To cap any unreacted sites, add a solution of DCM/Methanol (B129727)/DIPEA (17:2:1, 10 mL) and agitate for 15 minutes.

-

Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

-

Dry the resin under vacuum.

-

Determine the loading of the resin using a UV-Vis spectrophotometer to measure the absorbance of the dibenzofulvene-piperidine adduct upon a test Fmoc deprotection.

Fmoc Deprotection

-

Swell the resin in N,N-Dimethylformamide (DMF) (10 mL) for 30 minutes.

-

Drain the DMF.

-

Add 20% piperidine (B6355638) in DMF (10 mL) to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

-

Perform a Kaiser test to confirm the presence of free primary amines.

Coupling of Subsequent Amino Acids (Fmoc-Gly-OH)

Choose one of the following coupling protocols:

Protocol A: HATU Coupling

-

In a separate vessel, dissolve Fmoc-Gly-OH (3.0 eq.) and HATU (2.9 eq.) in DMF (8 mL).

-

Add DIPEA (6.0 eq.) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

-

Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

Protocol B: HBTU Coupling

-

In a separate vessel, dissolve Fmoc-Gly-OH (3.0 eq.) and HBTU (2.9 eq.) in DMF (8 mL).

-

Add DIPEA (6.0 eq.) and agitate for 1-2 minutes.

-

Add the solution to the deprotected peptide-resin.

-

Agitate for 45-90 minutes at room temperature.

-

Drain and wash with DMF (3 x 10 mL).

-

Perform a Kaiser test and repeat coupling if necessary.

Protocol C: DIC/HOBt Coupling

-

In a separate vessel, dissolve Fmoc-Gly-OH (3.0 eq.) and HOBt (3.0 eq.) in DMF (8 mL).

-

Add DIC (3.0 eq.) and agitate for 5-10 minutes.

-

Add the activated solution to the deprotected peptide-resin.

-

Agitate for 60-120 minutes at room temperature.

-

Drain and wash with DMF (3 x 10 mL).

-

Perform a Kaiser test and repeat coupling if necessary.

Repeat steps 3 and 4 for the final Fmoc-Gly-OH coupling.

Cleavage from the Resin

-

After the final coupling and washing, wash the resin with DCM (3 x 10 mL) and dry under vacuum.

-

Prepare a cleavage cocktail of 1% Trifluoroacetic acid (TFA) in DCM.

-

Add the cleavage cocktail (10 mL) to the resin and agitate for 2 minutes.

-

Filter the solution into a flask containing 10% pyridine (B92270) in methanol (2 mL) to neutralize the acid.

-

Repeat the cleavage step 5-10 times and combine the filtrates.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography or recrystallization.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the SPPS of this compound.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Activation pathways for different coupling reagents in SPPS.

How to synthesize an antibody-drug conjugate with Fmoc-Gly-Gly-Phe-OtBu

Application Notes & Protocols

Topic: Synthesis of a Cysteine-Linked Antibody-Drug Conjugate (ADC) using a Gly-Gly-Phe Linker

Audience: Researchers, scientists, and drug development professionals in the field of bioconjugation and cancer therapeutics.

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. A critical component of an ADC is the linker, which connects the antibody to the drug. The linker's stability in circulation and its ability to release the payload at the target site are paramount for the ADC's efficacy and safety.

This document provides a detailed protocol for the synthesis of an ADC using a protease-cleavable linker derived from the peptide sequence Gly-Gly-Phe. The synthesis starts with the protected peptide fragment, Fmoc-Gly-Gly-Phe-OtBu, which is first coupled to a cytotoxic payload and a maleimide (B117702) moiety before conjugation to a thiol-functionalized antibody. The Gly-Gly-Phe sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells, ensuring targeted drug release within the cancer cell.

The following protocol outlines the multi-step synthesis of a model ADC, including the preparation of the linker-payload, the modification of the antibody, the conjugation reaction, and the final purification and characterization of the ADC.

Overall Synthesis Workflow

The synthesis is a multi-stage process that begins with the functionalization of the peptide, followed by antibody preparation, and culminates in the conjugation and purification of the final ADC.

Figure 1: High-level workflow for the synthesis and characterization of a cysteine-linked ADC.

Experimental Protocols

Synthesis of Maleimidocaproyl-Gly-Gly-Phe-Drug Conjugate

This section describes the conversion of the initial peptide fragment into a functional linker-payload ready for conjugation. The example payload used here is Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent.

Protocol 3.1.1: Fmoc Deprotection

-

Dissolve this compound in a 20% solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain the deprotected peptide, H₂N-Gly-Gly-Phe-OtBu.

Protocol 3.1.2: Coupling with Maleimidocaproyl (MC) Moiety

-

Dissolve the deprotected peptide in DMF.

-

Add N-succinimidyl-6-maleimidohexanoate (MC-OSu) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, the product can be purified by High-Performance Liquid Chromatography (HPLC).

Protocol 3.1.3: OtBu Deprotection and Payload Coupling

-

Treat the product from the previous step with a solution of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v) to remove the OtBu protecting group.

-

Stir for 2-3 hours at room temperature.

-

Remove the TFA under reduced pressure.

-

Dissolve the resulting carboxylic acid in DMF.

-

Add the payload (e.g., MMAE), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA.

-

Stir the reaction overnight at room temperature.

-

Purify the final linker-payload conjugate (MC-Gly-Gly-Phe-MMAE) by reverse-phase HPLC.

Antibody Preparation for Cysteine Conjugation

This protocol describes the partial reduction of a monoclonal antibody (e.g., Trastuzumab) to generate free thiol groups for conjugation.

Protocol 3.2.1: Partial Reduction of mAb

-

Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.

-